molecular formula C6H7N B144447 Aniline-13C6 CAS No. 100849-37-4

Aniline-13C6

Cat. No.: B144447
CAS No.: 100849-37-4
M. Wt: 99.083 g/mol
InChI Key: PAYRUJLWNCNPSJ-IDEBNGHGSA-N
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Description

Aniline-13C6 is an isotopically labeled compound where the carbon atoms in the benzene ring are replaced by carbon-13 isotopes. It is a derivative of aniline, a primary aromatic amine with the chemical formula C6H5NH2. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline-13C6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of nitrobenzene-13C6. The reaction typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the reduction of nitrobenzene-13C6 using iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The isotopic labeling requires specialized equipment and techniques to incorporate carbon-13 into the benzene ring .

Chemical Reactions Analysis

Types of Reactions: Aniline-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of Aniline-13C6 depends on its application. In metabolic studies, it is incorporated into biological molecules, allowing researchers to trace its pathway and interactions. The carbon-13 labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of molecular interactions and transformations .

Comparison with Similar Compounds

    Aniline-2,3,4,5,6-d5: Aniline labeled with deuterium instead of carbon-13.

    Benzene-13C6: Benzene with carbon-13 labeling.

    Phenol-13C6: Phenol with carbon-13 labeling.

Uniqueness: Aniline-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to deuterium-labeled aniline, carbon-13 labeling offers better resolution and sensitivity in NMR studies. Additionally, this compound is more suitable for studying carbon-based transformations and interactions .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461130
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.083 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100849-37-4
Record name Aniline-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aniline-13C6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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